Limonene-1,2-epoxide Limonene-1,2-epoxide (+)-Limonene 1,2-epoxide, a monoterpene that can be prepared from (+)-limonene. It shows potent antinociceptive and antitumoral activity and is mainly used as a building block in synthesis of pharmaceutical products, perfumes, cosmetics and food additives.
Limonene oxide, also known as limonene 1,2-epoxide, is a monoterpene that can be prepared from limonene. It has antinociceptive and antitumoral activities and is used in many products like food additives, cosmetics, and perfumes.
(4R)-limonene 1,2-epoxide is the (R)-enantiomer of limonene 1,2-epoxide. It derives from a hydride of a (4R)-limonene.
Brand Name: Vulcanchem
CAS No.: 203719-54-4
VCID: VC21131446
InChI: InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10?/m1/s1
SMILES: CC(=C)C1CCC2(C(C1)O2)C
Molecular Formula: C₁₀H₁₆O
Molecular Weight: 152.23 g/mol

Limonene-1,2-epoxide

CAS No.: 203719-54-4

Cat. No.: VC21131446

Molecular Formula: C₁₀H₁₆O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

Limonene-1,2-epoxide - 203719-54-4

Specification

CAS No. 203719-54-4
Molecular Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol
IUPAC Name (4R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane
Standard InChI InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10?/m1/s1
Standard InChI Key CCEFMUBVSUDRLG-XNWIYYODSA-N
Isomeric SMILES CC(=C)[C@@H]1CCC2(C(C1)O2)C
SMILES CC(=C)C1CCC2(C(C1)O2)C
Canonical SMILES CC(=C)C1CCC2(C(C1)O2)C

Introduction

Chemical Structure and Properties

Limonene-1,2-epoxide, with the molecular formula C₁₀H₁₆O, is a monoterpene epoxide formed through the epoxidation of limonene. The compound exists as four stereoisomers due to the chiral centers present in its structure . The IUPAC name for one of its isomers is (1R,4R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane . This compound is also known by several synonyms including (+)-cis-Limonene 1,2-epoxide, (+)-(E)-Limonene oxide, and trans-d-Limonene oxide .

Physical Properties

Limonene-1,2-epoxide presents as a colorless oil at room temperature . The compound has the following physical characteristics:

PropertyValueSource
Molecular Weight152.23 g/mol
Density~0.85 g/cm³
AppearanceColorless oil
SolubilitySoluble in organic solvents; limited water solubility

The limited water solubility of limonene-1,2-epoxide is attributed to its hydrophobic nature, which is characteristic of terpene compounds. This property significantly influences its behavior in biological systems and informs the development of formulations for its delivery in various applications.

Enzymatic Interactions

Limonene-1,2-epoxide interacts specifically with an enzyme called limonene-1,2-epoxide hydrolase (LEH), which catalyzes its hydrolysis to form limonene-1,2-diol . This enzymatic reaction is of particular interest due to the unique structural and mechanistic properties of LEH compared to other epoxide hydrolases.

Limonene-1,2-epoxide Hydrolase (LEH)

LEH is found in the bacterium Rhodococcus erythropolis DCL14, where it plays a crucial role in the limonene degradation pathway that allows the bacteria to catabolize limonene as a carbon and energy source . The enzyme belongs to the family of hydrolases, specifically those acting on ether bonds (ether hydrolases) .

The catalytic reaction mediated by LEH can be represented as:

Limonene-1,2-epoxide + H₂O → Limonene-1,2-diol

LEH exhibits maximal enzymatic activity at pH 7 and a temperature of 50°C . Unlike many other epoxide hydrolases, LEH possesses several distinctive characteristics:

  • It has a low molecular mass of approximately 16 kDa, suggesting it is too small to house the α/β-hydrolase folds and catalytic triad motifs typically found in other epoxide hydrolases .

  • It employs a novel one-step catalytic mechanism that differs from the two-step mechanism of conventional epoxide hydrolases .

  • It demonstrates a narrower substrate specificity, accepting a smaller diversity of substrates compared to other epoxide hydrolases .

These unique features make LEH an interesting subject for research in enzyme catalysis and potential biotechnological applications.

Synthesis and Biocatalytic Resolution

Synthesis

Limonene-1,2-epoxide is primarily prepared through the epoxidation of limonene, a monoterpene abundant in citrus oils . The synthesis typically involves oxidation reactions that target the double bond in the limonene structure to form the epoxide group.

Biocatalytic Resolution

One significant aspect of limonene-1,2-epoxide chemistry is its biocatalytic resolution. When (+)-limonene oxide (a mixture of cis and trans isomers) is subjected to enzymatic processing with epoxide hydrolase, it undergoes resolution to form enantiomerically pure cis- and trans-limonene oxides . This biocatalytic approach provides a means to obtain stereochemically pure isomers, which is valuable for applications requiring high stereoselectivity.

Formulation and Drug Delivery Applications

Recent research has explored the incorporation of limonene-1,2-epoxide into drug delivery systems, particularly solid lipid nanoparticles (SLNs).

Solid Lipid Nanoparticle Formulation

A study developed a solid lipid nanoparticle formulation with (+)-limonene 1,2-epoxide and glycerol monostearate (Lim-SLNs), stabilized with Poloxamer®188 in aqueous dispersion . The formulation was characterized by:

ParameterValueSource
Loading Capacity0.39%
Encapsulation Efficiency63%
Mean Particle Size (loaded)194 ± 3.4 nm
Polydispersity Index (loaded)0.244
Mean Particle Size (unloaded)203 ± 1.5 nm
Polydispersity Index (unloaded)0.213

The drug release profile from these nanoparticles followed zero-order kinetics, indicating a controlled release mechanism that could be beneficial for maintaining consistent therapeutic effects over time .

Biological Activities

Antioxidant Properties

The limonene-1,2-epoxide-loaded SLNs demonstrated significant antioxidant properties, as evidenced by their ability to scavenge free radicals and reduce lipid peroxidation . The percentage of DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging activity increased in a concentration-dependent manner:

Lim-SLNs Concentration (μg/mL)% ScavengingSource
11.98
26.03
39.48
413.82
517.33
1023.75

The formulation also showed efficacy in reducing the production of malondialdehyde equivalents (MDA Eq.) in the presence of free radical inducers, further supporting its antioxidant potential .

Cytotoxicity Profile

Studies on the HaCaT cell line (an immortalized human keratinocyte line) revealed that the encapsulation of limonene-1,2-epoxide in SLNs ameliorated cytotoxicity compared to the free compound . This finding suggests that nanoencapsulation may enhance the safety profile of limonene-1,2-epoxide for potential therapeutic applications.

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